COMT Inhibition Potency: Ortho-Nitro Catechol vs. Alternative Substitution Patterns
3,4-Dihydroxy-2-nitrobenzaldehyde exhibits potent inhibition of catechol-O-methyltransferase (COMT), an effect directly attributed to the presence of the nitro group in an ortho position relative to one hydroxyl group of the catechol moiety. Structural analogs lacking this specific ortho-nitro catechol arrangement show significantly reduced or no inhibition, establishing this substitution pattern as essential for activity [1].
| Evidence Dimension | COMT inhibitory activity |
|---|---|
| Target Compound Data | Reported as a potent COMT inhibitor |
| Comparator Or Baseline | Dihydroxynitrobenzaldehyde analogs with nitro group in non-ortho positions or hydroxymethoxy analogs |
| Quantified Difference | Significant reduction or loss of inhibitory activity |
| Conditions | In vitro COMT enzyme assay |
Why This Matters
Procurement of this specific ortho-nitro catechol isomer is mandatory for COMT inhibition studies, as alternative isomers or methoxy analogs will not reproduce the same biological activity.
- [1] Pérez, R. A., Fernández-Álvarez, E., Nieto, O., & Piedrafita, F. J. (1992). Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes: synthesis and biological activity as catechol-O-methyltransferase inhibitors. Journal of Medicinal Chemistry, 35(24), 4584-4588. View Source
